molecular formula C16H22N2O3 B3667195 Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate

Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate

Cat. No.: B3667195
M. Wt: 290.36 g/mol
InChI Key: UEIDTYYDBFABDL-UHFFFAOYSA-N
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Description

Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate is an organic compound with a complex structure that includes a benzoate ester, a cyclohexylcarbamoylamino group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate typically involves multiple steps. One common method starts with the preparation of the benzoate ester, followed by the introduction of the cyclohexylcarbamoylamino group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions. For example, the esterification reaction might be carried out using methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound might involve large-scale esterification and amidation reactions. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate exerts its effects involves interactions with specific molecular targets. These might include enzymes or receptors in biological systems. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclohexylcarbamoylamino)-4-ethylbenzoate
  • Methyl 3-(cyclohexylcarbamoylamino)-4-propylbenzoate

Uniqueness

Methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that might not be possible with similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 3-(cyclohexylcarbamoylamino)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11-8-9-12(15(19)21-2)10-14(11)18-16(20)17-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIDTYYDBFABDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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